N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide: is a complex organic compound with the molecular formula C16H17N3O6S2 and a molecular weight of 411.45 g/mol This compound is characterized by its unique structure, which includes a nitro group, a phenylsulfonyl group, and a vinyl group attached to an amino benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to a thiol group.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the vinyl group can lead to various substituted benzenesulfonamides .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form covalent bonds with specific amino acid residues .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that covalently modify specific amino acid residues, leading to changes in protein function. The phenylsulfonyl group can also participate in electrophilic reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
- N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide
- This compound
- This compound
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications due to its ability to undergo multiple types of chemical reactions and interact with various biological targets .
Properties
IUPAC Name |
4-[[(E)-2-(benzenesulfonyl)-2-nitroethenyl]amino]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-18(2)27(24,25)15-10-8-13(9-11-15)17-12-16(19(20)21)26(22,23)14-6-4-3-5-7-14/h3-12,17H,1-2H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGVAANGNBFQDC-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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